(R)-1-(4-Fluorophenyl)but-3-en-1-amine
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Overview
Description
®-1-(4-Fluorophenyl)but-3-en-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a butenyl amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluorophenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-3-buten-1-amine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with ®-3-buten-1-amine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure ®-1-(4-Fluorophenyl)but-3-en-1-amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Fluorophenyl)but-3-en-1-amine may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Purification Systems: Automated systems are used for the purification process to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of ®-1-(4-Fluorophenyl)butan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(4-Fluorophenyl)but-3-en-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chlorophenyl)but-3-en-1-amine: Similar structure with a chlorine atom instead of a fluorine atom.
®-1-(4-Bromophenyl)but-3-en-1-amine: Similar structure with a bromine atom instead of a fluorine atom.
®-1-(4-Methylphenyl)but-3-en-1-amine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in ®-1-(4-Fluorophenyl)but-3-en-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1R)-1-(4-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m1/s1 |
InChI Key |
NLXGUZPOWJQRTI-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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